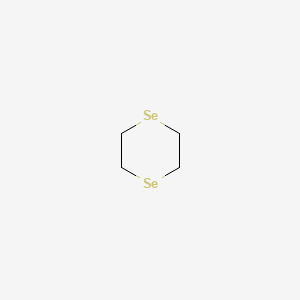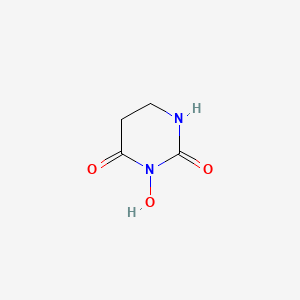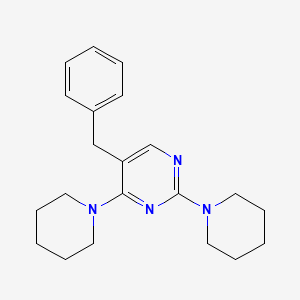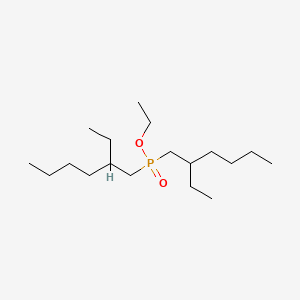
Ethyl bis(2-ethylhexyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C18H39O2P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis(2-ethylhexyl)phosphinate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours. After the initial reaction, the temperature is raised to 40-70°C, and the reaction is continued for an additional 1-4 hours. The product is then purified through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and automation helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis(2-ethylhexyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Ethyl bis(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl bis(2-ethylhexyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl bis(2-ethylhexyl)phosphinate can be compared with other similar compounds, such as:
- Bis(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) hydrogen phosphite
- Bis(2-ethylhexyl) phthalate
These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting chemical behavior .
Properties
CAS No. |
6012-85-7 |
|---|---|
Molecular Formula |
C18H39O2P |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-[[ethoxy(2-ethylhexyl)phosphoryl]methyl]heptane |
InChI |
InChI=1S/C18H39O2P/c1-6-11-13-17(8-3)15-21(19,20-10-5)16-18(9-4)14-12-7-2/h17-18H,6-16H2,1-5H3 |
InChI Key |
GTHBZAQYGDDFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




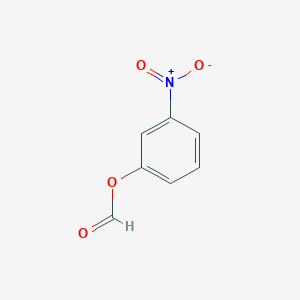
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
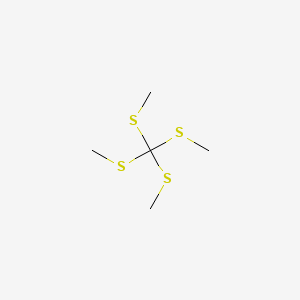
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
